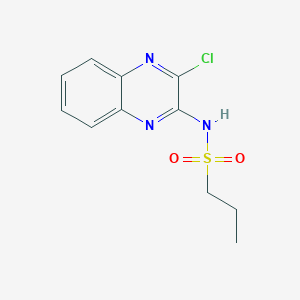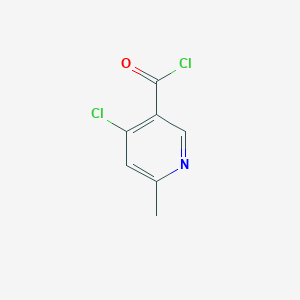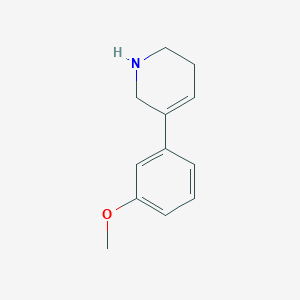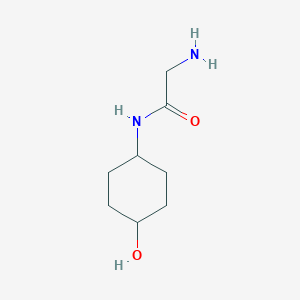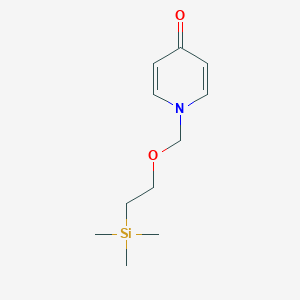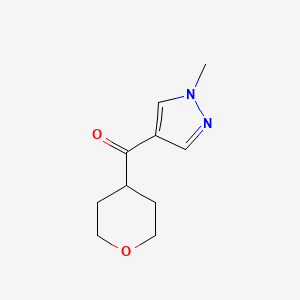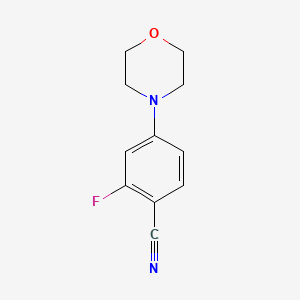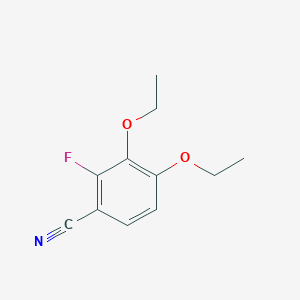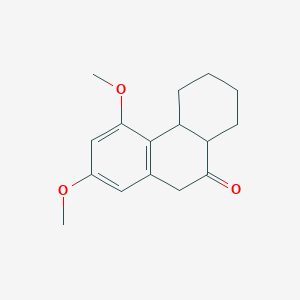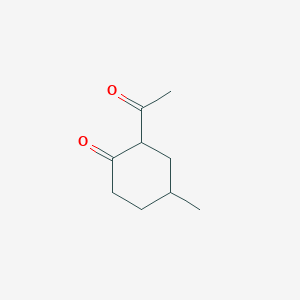![molecular formula C9H8FN3O3 B8770504 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-](/img/structure/B8770504.png)
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- is a heterocyclic compound with a unique structure that includes an ethoxy group, a fluorine atom, and a nitro group attached to a pyrrolo[2,3-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitro Group: Nitration is carried out using a nitrating agent such as nitric acid or a nitrating mixture.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the ethoxy group modulates its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 5-methoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties compared to its analogs. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8FN3O3 |
|---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
5-ethoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8FN3O3/c1-2-16-6-4-12-9-7(8(6)10)5(3-11-9)13(14)15/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
MYWQJEBBAUUJQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
